

Technical Comparison Guide: FTIR Characterization of (3-Chloro-4- methoxyphenyl)propylamine

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Compound of Interest

Compound Name:	(3-Chloro-4-methoxyphenyl)propylamine
CAS No.:	99177-60-3
Cat. No.:	B1385844

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Executive Summary & Compound Identity

Topic: Fourier Transform Infrared (FTIR) spectral characterization of **(3-Chloro-4-methoxyphenyl)propylamine**.

Chemical Context: This compound is a structural hybrid involving a propyl amine chain attached to a chlorinated anisole ring. In drug development, it often appears as a metabolic intermediate, a synthesis impurity, or a designer analog in the phenethylamine class.

- IUPAC Name: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine (assuming linear propyl chain based on standard nomenclature).
- Molecular Formula: C₁₀H₁₄ClNO
- Key Functional Groups: Primary Amine, Aryl Alkyl Ether, Aryl Chloride, Propyl Chain.

Purpose of Guide: This guide provides a definitive spectral fingerprint to distinguish **(3-Chloro-4-methoxyphenyl)propylamine** from its positional isomers (e.g., amphetamine derivatives) and synthetic precursors (e.g., amides). Unlike standard catalog entries, this analysis focuses on the causality of vibrational modes to enable identification even in complex mixtures.

Theoretical vs. Experimental Spectral Analysis[1][2]

To ensure accurate identification, we must deconstruct the spectrum into "Diagnostic Zones." The following data synthesizes experimental values from structural fragments (3-chloro-4-methoxytoluene and phenethylamine) to predict the specific fingerprint of the title compound.

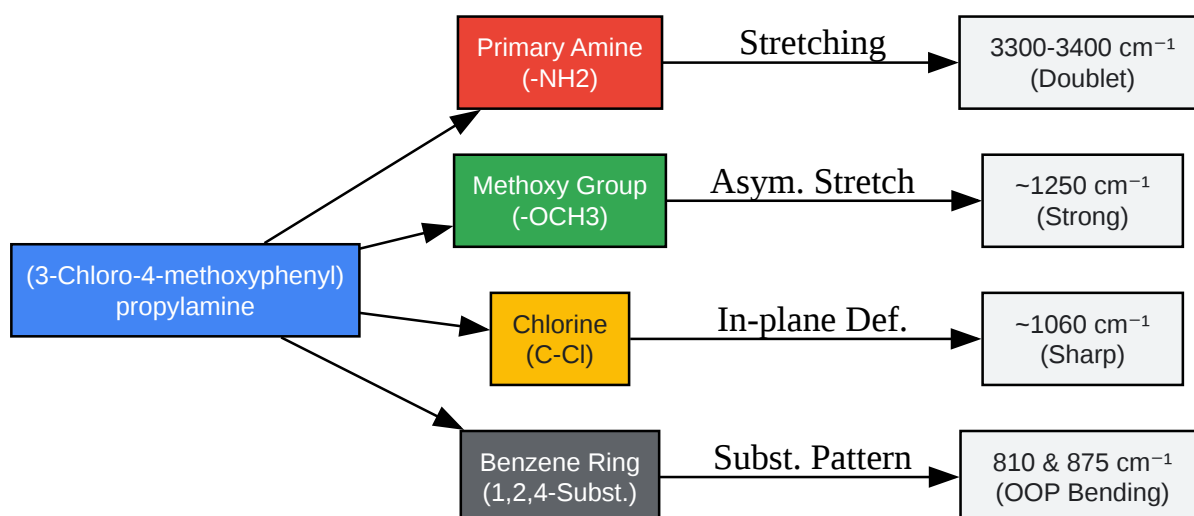
The "Diagnostic Zones"

Zone	Wavenumber (cm ⁻¹)	Vibrational Mode	Diagnostic Causality (Why this peak exists)
High Frequency	3350–3250	N-H Stretching (Primary Amine)	The freebase shows a doublet (asymmetric/symmetric). Note: If analyzing the HCl salt, this region broadens significantly to 3000–2800 cm ⁻¹ , often obscuring C-H stretches.
C-H Region	2960–2850	C-H Stretching (Alkyl)	The propyl chain adds distinct methylene (-CH ₂ -) modes. The methoxy group (-OCH ₃) adds a specific shoulder ~2835 cm ⁻¹ .
Ether Linkage	1260–1240	C-O-C Asymmetric Stretch	Critical Identifier: The methoxy group attached to the ring creates a very strong band here. The Cl substitution at position 3 slightly shifts this higher than in non-chlorinated anisoles.
Aryl Chloride	1070–1050	Ar-Cl In-plane Deformation	Chlorine is heavy; it dampens ring vibrations. This peak distinguishes the molecule from non-halogenated analogs.

Fingerprint	820–800 & 880–870	C-H Out-of-Plane (OOP) Bending	Substitution Pattern: The 1,2,4-trisubstituted ring (1-alkyl, 3-chloro, 4-methoxy) creates two distinct bands: one for the two adjacent hydrogens and one for the isolated hydrogen.
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Functional Group Mapping (Graphviz)

The following diagram maps the molecular structure to its specific spectral response.



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Caption: Functional group mapping linking chemical structure to expected FTIR absorption bands.

Comparative Analysis: Differentiating Alternatives

In a research or QC setting, this compound is most often confused with its Precursor (Amide) or its Isomer (Amphetamine derivative).

Alternative 1: The Precursor (Amide)

Compound: 3-Chloro-N-(4-methoxyphenyl)propanamide (or similar amide intermediates).

- Differentiation: The most common synthesis route involves reducing an amide. Incomplete reaction is a major quality issue.
- Spectral Marker: Look for the Carbonyl (C=O) peak.^[1]
 - Target Molecule: No peak at 1650 cm^{-1} .^[1]
 - Precursor: Strong, sharp peak at $1640\text{--}1660\text{ cm}^{-1}$ (Amide I band).
 - Result: If you see a peak at 1650 , your reduction failed or the sample is contaminated.

Alternative 2: The Isomer (Amphetamine Analog)

Compound: 1-(3-Chloro-4-methoxyphenyl)propan-2-amine (Commonly "3-CMA" or similar).

- Differentiation: Both have the same mass and functional groups. The difference is the branching of the propyl chain (linear vs. branched).
- Spectral Marker: The Methyl Group Deformation.
 - Target (Linear Propyl): Shows $\text{-CH}_2\text{-}$ scissoring ($\sim 1460\text{ cm}^{-1}$) but lacks the specific "Gem-dimethyl" or branched methyl doublet often seen in isopropyl-type structures.
 - Alternative (Branched): The chiral methyl group attached to the alpha-carbon often splits the bending vibration around $1375\text{--}1380\text{ cm}^{-1}$ (Methyl rock/umbrella mode).
 - Result: A distinct doublet or split peak near 1380 cm^{-1} suggests the branched isomer (amphetamine type).

Comparative Data Table

Feature	Target: (3-Cl-4-OMe)propylamine	Alt: Amide Precursor	Alt: Amphetamine Isomer
C=O Stretch	Absent	Strong (1650 cm^{-1})	Absent
N-H Region	3300-3400 (Amine)	3200-3300 (Amide)	3300-3400 (Amine)
Methyl Bend	Weak/Single (~ 1380)	Weak	Strong/Split (~ 1375)
Fingerprint	810/875 (1,2,4-subst)	810/875 (1,2,4-subst)	810/875 (1,2,4-subst)

Experimental Protocol

To obtain the spectra described above, the following protocol must be strictly followed. The choice of sampling technique (ATR vs. KBr) fundamentally alters the appearance of the amine peaks.

Sample Preparation Workflow

Step 1: Form Determination

- Is the sample a Freebase (Liquid/Oil) or Hydrochloride Salt (Solid)?
- Impact: HCl salts show broad, hydrogen-bonded N-H bands ($3000\text{--}2500\text{ cm}^{-1}$) that overlap C-H stretches. Freebases show sharp N-H peaks (3300 cm^{-1}).

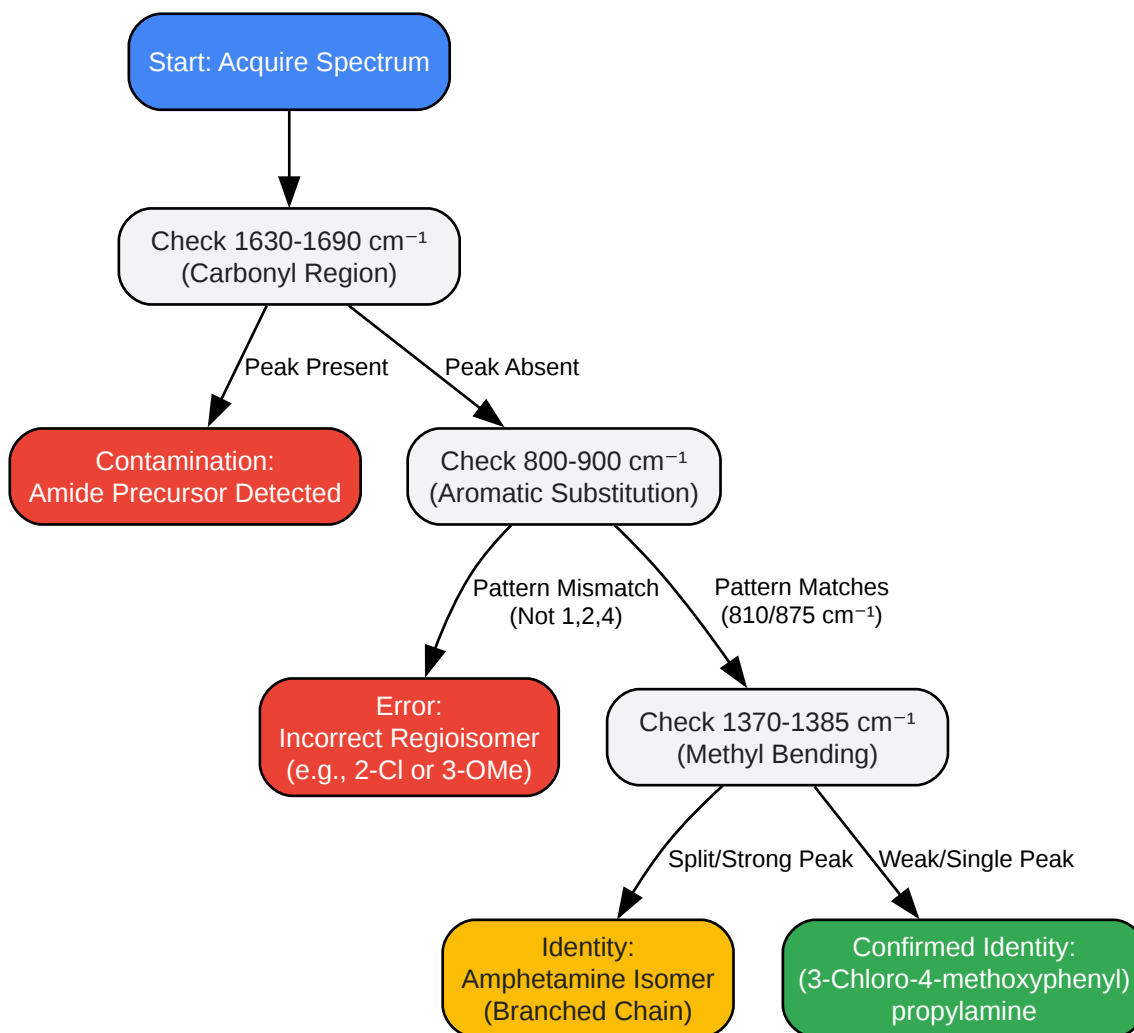
Step 2: Technique Selection

- Preferred: Diamond ATR (Attenuated Total Reflectance).
 - Reason: Requires minimal prep, easy to clean, handles oils and solids.
- Alternative: KBr Pellet (Transmission).
 - Reason: Higher resolution for the fingerprint region ($600\text{--}1000\text{ cm}^{-1}$) where Ar-Cl bonds absorb.

Step 3: Acquisition Parameters

- Resolution: 4 cm^{-1} (Standard) or 2 cm^{-1} (High Res for isomer differentiation).
- Scans: Minimum 32 scans to reduce noise in the fingerprint region.
- Background: Air background (fresh) before every sample.

Decision Tree for Identity Confirmation (Graphviz)



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Caption: Logical workflow for confirming the identity of **(3-Chloro-4-methoxyphenyl)propylamine**.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for functional group assignment).
- National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Chloro-4-methoxytoluene. NIST Chemistry WebBook, SRD 69. [Link](#) (Used for validating the 3-Cl-4-OMe aromatic fingerprint).
- PubChem. Compound Summary for 3-Chloro-4-methoxyacetophenone. National Library of Medicine. [Link](#) (Used for validating the aryl-ether and aryl-chloride shifts).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2][3][4] (Authoritative source for C-Cl and 1,2,4-trisubstitution ranges).

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Sources

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